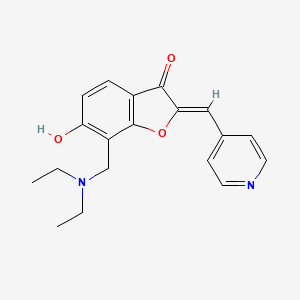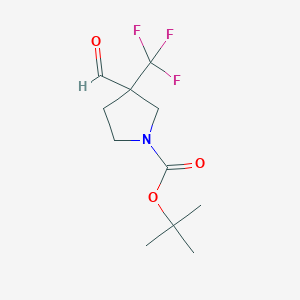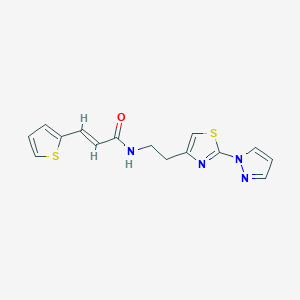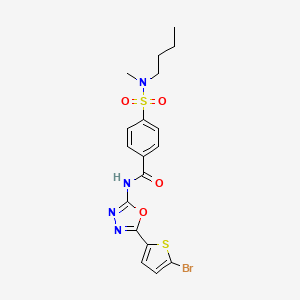
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide, also known as CMI-977, is a synthetic molecule that has been studied for its potential use in various scientific research applications. It is a member of the pyridine carboxamide family of compounds and has been found to have both biochemical and physiological effects.
Mécanisme D'action
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide works by inhibiting the activity of the enzyme caspase-1, which is responsible for the cleavage of pro-IL-1 into its active form. By inhibiting caspase-1, this compound prevents the production of IL-1 and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for caspase-1, which allows for more targeted inhibition of IL-1 production. However, one limitation is that its effectiveness may be dependent on the specific disease being studied and the stage of disease progression.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different diseases and patient populations.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-oxo-octahydroindolizin-2-amine to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the pro-inflammatory cytokine interleukin-1 (IL-1). IL-1 has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, and this compound has been found to be effective in reducing IL-1 levels in animal models of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-7-9(4-5-16-12)13(19)17-11-8-10-3-1-2-6-18(10)14(11)20/h4-5,7,10-11H,1-3,6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHPCRGNUBDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2643285.png)
![7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2643286.png)


![2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2643289.png)
![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)

![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)


![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)

